1H-4,7-Methanopyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolopyridines. It features a unique fused ring structure that is of significant interest in medicinal chemistry due to its potential pharmacological applications. This compound is classified under the broader category of heterocycles, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s).
The synthesis of 1H-4,7-Methanopyrrolo[2,3-c]pyridine can be achieved through various methods, including:
The reaction conditions often involve refluxing in solvents such as acetonitrile or ethanol, and the yields can vary significantly based on the specific reagents and conditions used. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound .
1H-4,7-Methanopyrrolo[2,3-c]pyridine consists of a pyrrole ring fused to a pyridine ring, resulting in a bicyclic structure. The molecular formula is , and its molecular weight is approximately 160.17 g/mol.
The compound features distinct chemical shifts in its nuclear magnetic resonance spectra, indicative of its unique hydrogen environments. For example:
1H-4,7-Methanopyrrolo[2,3-c]pyridine participates in various chemical reactions:
The reactivity patterns are influenced by electronic effects from the nitrogen atoms and steric hindrance from substituents on the rings.
The mechanism of action for compounds like 1H-4,7-Methanopyrrolo[2,3-c]pyridine often involves interaction with biological targets such as enzymes or receptors. For instance:
Data from biological assays suggest that modifications to this scaffold can enhance potency and selectivity against particular targets.
1H-4,7-Methanopyrrolo[2,3-c]pyridine has garnered attention for its potential applications in medicinal chemistry:
The 1H-4,7-methanopyrrolo[2,3-c]pyridine scaffold comprises a fully saturated octahydro fused ring system with a methane (CH₂) bridge connecting C4 and C7 positions. This bridge imposes a rigid tricyclic architecture consisting of pyrrolidine and piperidine rings annelated to a central pyridine nucleus. The fusion generates three distinct stereocenters (C3a, C7a, and the methano-bridge carbon), resulting in specific relative configurations (cis or trans) at ring junctions. X-ray crystallography of related octahydro-pyrrolo[3,2-c]pyridine derivatives confirms a cis-decalin-like fusion with significant ring puckering. The pyrrolidine ring adopts an envelope conformation, while the piperidine ring exists in a chair form, stabilized by the methano bridge’s geometric constraints. Bond lengths and angles deviate from standard sp³-sp³ values due to electronic delocalization across the nitrogen atoms [9].
Table 1: Key Structural Parameters from Crystallographic Data
Parameter | Value | Comparison to Non-Bridged Analogs |
---|---|---|
C3a-C7a Bond Length | 1.54–1.58 Å | Shorter by 0.03–0.05 Å |
N1-C2-C3a Angle | 106.5° | Reduced by 2–4° |
Methano Bridge C-C Bond | 1.52 Å | Standard sp³-sp³ length |
Ring Fusion Dihedral | 35–40° | Increased puckering |
The methano bridge profoundly influences stereoelectronic properties:
Table 2: Stereoelectronic Effects of the Methano Bridge
Property | 1H-4,7-Methano Derivative | Non-Bridged Isomer |
---|---|---|
Conformational Freedom | Restricted (ΔG⁺ rot > 25 kcal/mol) | High (ΔG⁺ rot < 5 kcal/mol) |
N1 Basicity (pKₐ) | ~7.5 | ~10.5 (pyrrolo[2,3-b]) |
HOMO Energy (eV) | -6.2 | -7.0 (pyrrolo[3,4-c]) |
Calculated logP | 1.2 | 2.5 |
Distinctive features emerge when comparing this bridged system to conventional pyrrolopyridine isomers:
Table 3: Comparative Properties of Pyrrolopyridine Isomers
Isomer | Aromaticity | Key Bioactivity | Synthetic Method | Unique Advantage |
---|---|---|---|---|
1H-4,7-Methano[2,3-c] | Non-aromatic | Tubulin inhibition (IC₅₀ ~0.12 μM) | Catalytic hydrogenation | 3D complexity, rigid binding |
Pyrrolo[3,4-c]pyridine | Aromatic | Aldose reductase inhibition (IC₅₀ 1.4 μM) | Multicomponent domino reactions | High solubility, metabolic stability |
Pyrrolo[2,3-b]pyridine | Aromatic | Kinase inhibition (GSK-3β, JAK) | Directed arylation or cross-coupling | Planar π-stacking, oral bioavailability |
Pyrrolo[3,2-c]pyridine | Aromatic | Antibacterial, antiviral | Four-component domino reactions | Luminescence properties |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1